2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
Description
2-(4-Bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a brominated acetamide derivative featuring a morpholine-substituted ethylamine chain. This compound is structurally analogous to ligands targeting Formyl Peptide Receptors (FPRs), which play roles in inflammation and immune responses . Its synthesis typically involves coupling 4-bromophenylacetic acid with 2-(morpholin-4-yl)ethylamine, followed by purification via crystallization or chromatography.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFTCFGVJQXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The amide group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of compounds related to 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide. Key findings include:
- Cytotoxicity against HepG2 Cells : The compound has shown significant cytotoxic activity against liver cancer cell lines (HepG2), with IC50 values indicating effective inhibition of cell proliferation. For instance, related derivatives have demonstrated IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, suggesting that structural modifications can enhance potency .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research indicates that derivatives can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For example, compounds derived from similar structures have shown enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide reveal critical insights into how structural modifications influence biological activity:
- Electron-donating vs. electron-withdrawing groups : The presence of electron-donating groups on the aryl ring has been associated with increased anti-proliferative activity. Conversely, electron-withdrawing groups like bromine can reduce potency .
- Morpholine substitution : Variations in the morpholine side chain have also been shown to affect both cytotoxicity and selectivity towards cancer cells, highlighting the importance of this moiety in enhancing therapeutic efficacy .
Case Studies
Several case studies illustrate the practical applications of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide:
- Study on HepG2 Cell Lines : A recent investigation demonstrated that specific structural modifications to the compound led to improved cytotoxicity against HepG2 cells compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various derivatives against clinical isolates, revealing that certain analogs exhibited significantly higher inhibitory concentrations than conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyridazinone Derivatives (FPR Ligands)
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Structural Difference: Incorporates a pyridazinone ring with a 3-methoxybenzyl substituent. Activity: Mixed FPR1/FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils . Potency: Moderate (EC₅₀ ~ 10–100 nM for FPR1/FPR2).
- Compound AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Structural Difference: Pyridinone core with cyano and 3-methoxyphenyl groups. Activity: Selective FPR2 agonist with anti-inflammatory effects . Key Advantage: Higher specificity for FPR2 compared to the target compound.
Substituted Acetamides with Heterocyclic Moieties
Thiophene-Containing Analogues
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide
Comparison : The morpholine group in the target compound enhances water solubility (logP ~ 1.5–2.0 estimated) and may improve blood-brain barrier penetration.
Halogen-Substituted Analogues
- 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)
Comparison : Bromine’s larger atomic radius in the target compound may enhance halogen bonding with hydrophobic receptor pockets, increasing potency in certain targets.
Sulfur-Containing Analogues
- 2-[[4-(4-Bromophenyl)sulfonyl]-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Structural Difference: Sulfonyl and oxazole substituents. Activity: Not well-characterized, but sulfonyl groups may enhance metabolic stability .
Data Tables
Table 1. Physicochemical Comparison
*Estimated based on structural analogues.
Key Findings
- Structural Flexibility: Substitution at the phenyl ring (bromo vs. fluoro) and heterocyclic cores (pyridazinone vs. morpholine) significantly alters receptor specificity and physicochemical profiles.
- Activity Trade-offs: While pyridazinone derivatives show higher FPR selectivity, the target compound’s morpholine group may enhance solubility and pharmacokinetics.
Biological Activity
2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique structural features, including a bromophenyl group and a morpholine moiety. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in oncology and pain management .
Biological Activity Overview
Research indicates that compounds similar to 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms .
- Antibacterial Properties : The compound demonstrates significant antibacterial activity against various gram-positive and gram-negative bacteria, suggesting potential use in treating infections .
- Analgesic Effects : Preliminary data indicate that the compound may possess analgesic properties, making it a candidate for pain relief therapies.
The biological activity of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can be attributed to its ability to interact with specific biological targets:
- DNA Interactions : The compound's structure allows it to bind effectively to DNA, disrupting replication and transcription processes, which is critical in its antitumor activity .
- Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of related acetamides. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Antibacterial Activity
In vitro assays demonstrated that 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL . These findings support further exploration into its use as an antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]acetamide | Chlorine substituent instead of bromine | Potential anti-inflammatory effects |
| 2-(3-bromo-phenoxy)-N-[2-(3-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide | Piperidine instead of morpholine | Antitumor activity |
| N-[3-(trifluoromethyl)phenyl]-N-[3-(dimethylamino)propyl]acetamide | Trifluoromethyl group | Analgesic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
